

A Comparative Analysis of (R,R)-GSK321 and GSK321 Efficacy on Mutant IDH1

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Compound of Interest		
Compound Name:	(R,R)-GSK321	
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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the inhibitory activities of **(R,R)-GSK321** and GSK321 on mutant isocitrate dehydrogenase 1 (IDH1). This document summarizes available quantitative data, outlines experimental methodologies, and visualizes key pathways and workflows to facilitate an informed understanding of these two stereoisomers.

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including acute myeloid leukemia (AML) and glioma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in oncogenesis. Small molecule inhibitors targeting mutant IDH1 have emerged as a promising therapeutic strategy. GSK321 is a potent and selective inhibitor of mutant IDH1. This guide focuses on the comparison between the commonly studied GSK321, which is the (R,S)-diastereomer, and its (R,R)-diastereomer, (R,R)-GSK321.

Based on available data, GSK321 (the (R,S)-diastereomer) is a highly potent inhibitor of various IDH1 mutants (R132H, R132C, and R132G) with IC50 values in the low nanomolar range. In contrast, **(R,R)-GSK321** is reported to be an inhibitor of wild-type IDH1, with some cross-reactivity against the R132H mutant. A direct, side-by-side comparative study of the efficacy of both stereoisomers on a panel of mutant IDH1 enzymes in a peer-reviewed format is not readily available in the public domain. The following sections present the currently available data for each compound.



Data Presentation: Quantitative Comparison

The following table summarizes the reported inhibitory activities of **(R,R)-GSK321** and GSK321. It is important to note that the data for the two compounds are from different sources and may not be directly comparable due to potential variations in experimental conditions.

Parameter	(R,R)-GSK321	GSK321 ((R,S)- diastereomer)	Data Source(s)
Biochemical Activity (IC50)			
Mutant IDH1 R132H	Not explicitly quantified, but noted to have inhibitory activity.	4.6 nM	[1]
Mutant IDH1 R132C	No data available	3.8 nM	[1]
Mutant IDH1 R132G	No data available	2.9 nM	[1]
Wild-Type (WT) IDH1	120 nM	46 nM	[1][2]
Cellular Activity			
2-HG Production Inhibition (EC50)	No data available	85 nM (in HT1080 cells with R132C mutation)	[1]
Effect on Reductive Glutaminolysis	Dose-dependent decrease in A-498 cells.	No data available	[2]

Experimental Protocols

The detailed experimental methodologies for generating the data on GSK321 ((R,S)-diastereomer) are provided below, primarily sourced from Okoye-Okafor et al., Nature Chemical Biology, 2015.[1]



Recombinant IDH1 Enzyme Inhibition Assay (Biochemical IC50 Determination)

- Enzymes: Recombinant human wild-type and mutant (R132H, R132C, R132G) IDH1 homodimers were used.
- Assay Principle: The assay measures the enzymatic conversion of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG) by mutant IDH1, coupled with the oxidation of NADPH to NADP+.
 The decrease in NADPH absorbance is monitored spectrophotometrically.

Procedure:

- The inhibitors, at varying concentrations, were pre-incubated with the IDH1 enzyme and NADPH in the assay buffer.
- The reaction was initiated by the addition of the substrate, α -KG.
- The rate of NADPH oxidation was measured by monitoring the decrease in absorbance at 340 nm.
- IC50 values were calculated by fitting the dose-response data to a four-parameter equation.

Cellular 2-HG Production Assay (LC-MS/MS)

 Cell Line: HT1080 fibrosarcoma cells, which endogenously express the IDH1 R132C mutation.

Procedure:

- HT1080 cells were seeded in 6-well plates and allowed to adhere overnight.
- Cells were treated with a dose range of the inhibitor (GSK321) for 24 hours.
- After incubation, the cells were washed with ice-cold saline.
- Metabolites were extracted using a methanol/water solution.



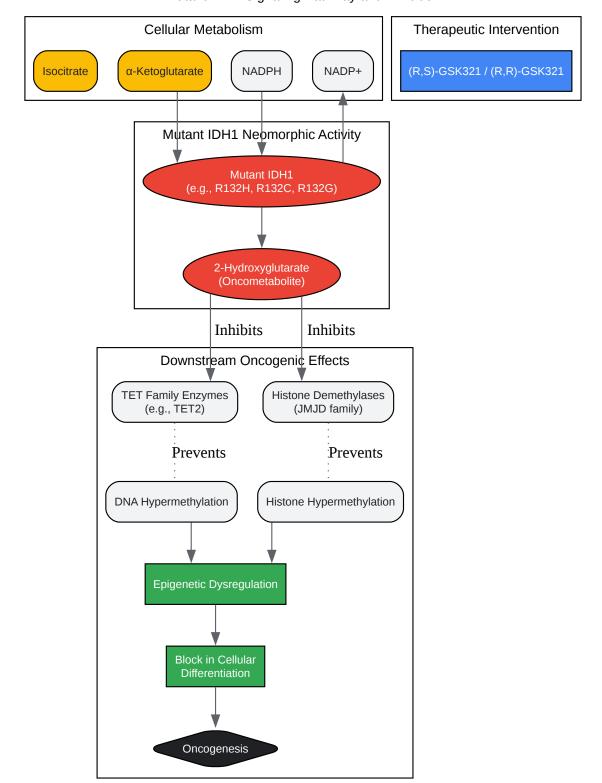
- The cell extracts were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 2-HG.
- EC50 values were determined from the dose-response curve of 2-HG inhibition.

Myeloid Differentiation Assay in Primary AML Cells

- Cells: Primary human acute myeloid leukemia (AML) cells harboring IDH1 mutations.
- Procedure:
 - Primary AML cells were cultured ex vivo in the presence of GSK321 (e.g., 3 μM) or control (DMSO).
 - At specified time points (e.g., 7 days), cells were harvested.
 - The expression of the granulocytic differentiation marker CD15 was assessed by flow cytometry.
 - An increase in the percentage of CD15-positive cells was indicative of induced differentiation.

Mandatory Visualization Signaling Pathway of Mutant IDH1 and Inhibition





Mutant IDH1 Signaling Pathway and Inhibition

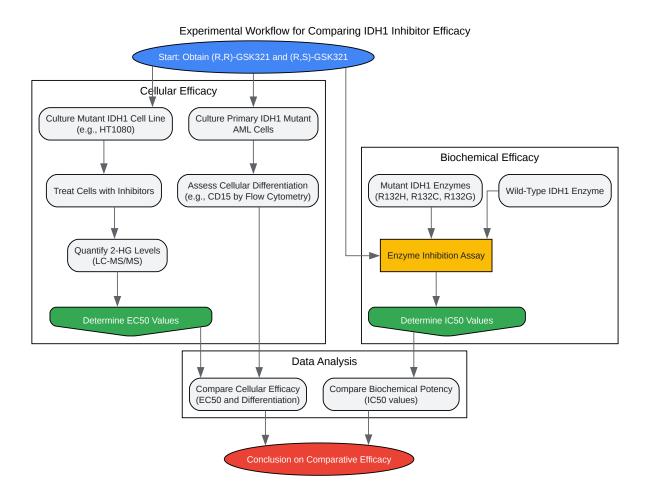
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Caption: Mutant IDH1 pathway and inhibitor action.





Experimental Workflow for Efficacy Comparison



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Caption: Workflow for comparing IDH1 inhibitors.



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References

- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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